N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
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Overview
Description
The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Scientific Research Applications
Metabolic Pathway Analysis of HIV-1 Protease Inhibitors :Research into L-735,524, a compound structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, revealed its metabolism in human urine, identifying major pathways such as glucuronidation and N-depyridomethylation. This study, conducted by Balani et al. (1995), underscores the importance of metabolic profiling in developing potent HIV-1 protease inhibitors for clinical evaluation (Balani et al., 1995).
Heterocyclic Compound Synthesis for Biological Activity :Aniskova, Grinev, and Yegorova (2017) explored the synthesis of compounds based on reactions of 3-arylmethylidenefuran-2(3H)-ones, demonstrating the potential to create biologically active compounds with pyrimidine and pyridazine fragments. This work illustrates the utility of heterocyclic chemistries, including furan derivatives, in generating novel compounds with potential applications in medicine and agriculture (Aniskova et al., 2017).
Discovery of New Alkaloids from Fermentation Broths :Wang et al. (2013) identified new alkaloids from the fermentation broth of Armillaria mellea, showcasing the discovery of novel compounds with potential pharmacological properties. The research on these furan-containing compounds highlights the ongoing interest in natural products as sources of new drugs and bioactive molecules (Wang et al., 2013).
Inhibitory Compounds for p38 Kinase :Investigation into furans and pyrroles led to the identification of 3-pyridyl-2,5-diaryl-pyrroles as potent inhibitors of p38 kinase, with applications in reducing inflammation. This study by de Laszlo et al. (1998) highlights the therapeutic potential of furan derivatives in treating diseases with an inflammatory component (de Laszlo et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as a potential drug, further studies would likely focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKRYYKPGYEDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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